molecular formula C8H8F3NO2 B8730460 1-ethyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

1-ethyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B8730460
M. Wt: 207.15 g/mol
InChI Key: LMZYALPSKGVAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

1-ethyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H8F3NO2/c1-2-12-3-5(7(13)14)6(4-12)8(9,10)11/h3-4H,2H2,1H3,(H,13,14)

InChI Key

LMZYALPSKGVAQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 60% sodium hydride (212 mg, 5.31 mmol) and N,N-dimethylformamide (25 mL) was added with stirring at 0° C. ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (1.00 g, 4.83 mmol), and the mixture was stirred at room temperature for 30 min. Iodoethane (581 μL, 7.24 mmol) was added, and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with water and extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, ethanol (4 mL) and 8N aqueous sodium hydroxide solution (2 mL) were added to the residue, and the mixture was stirred at room temperature for 2 hr and at 60° C. for 15 hr. The reaction mixture was neutralized with 1N hydrochloric acid, and the precipitated solid was collected by filtration and washed with water to give the title compound (710 mg, 71%) as a white solid.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
581 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

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